

# Acridinium C2 NHS Ester: A Head-to-Head Performance Comparison in Immunoassays

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## Compound of Interest

Compound Name: *Acridinium C2 NHS Ester*

Cat. No.: *B562018*

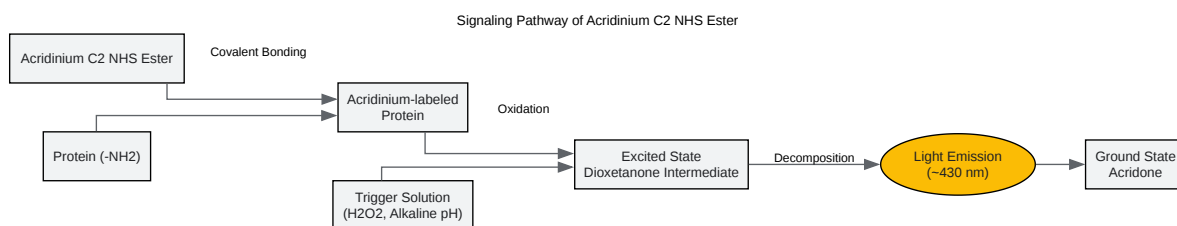
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In the competitive landscape of immunoassay development, the choice of detection label is a critical determinant of assay sensitivity, speed, and overall performance. For researchers, scientists, and drug development professionals, selecting the optimal label is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of **Acridinium C2 NHS Ester** with other commonly used labels, supported by experimental data, to facilitate an informed decision-making process.

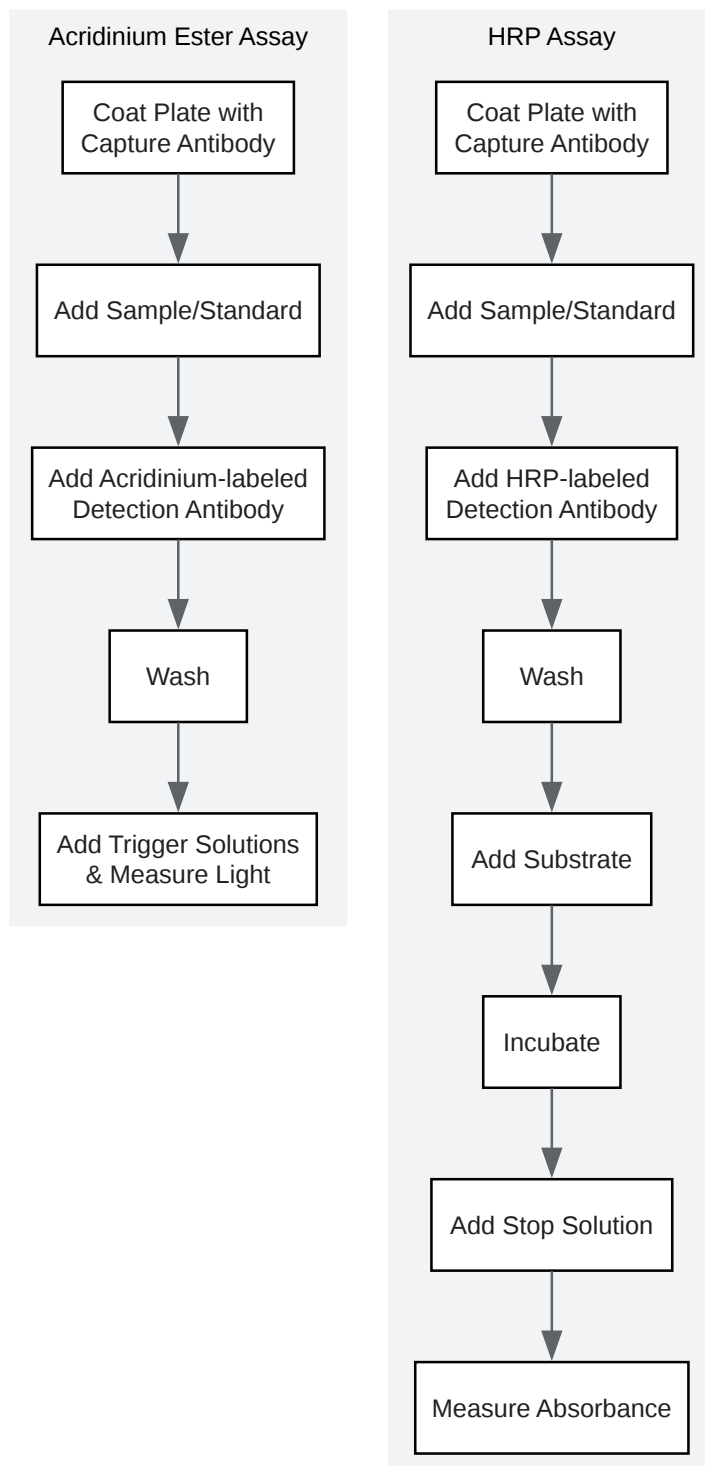
Acridinium esters are chemiluminescent molecules that emit light through a rapid, non-enzymatic reaction.[1] The **Acridinium C2 NHS Ester** is an N-hydroxysuccinimide ester-activated acridinium compound designed for the straightforward and efficient labeling of proteins, antibodies, and other amine-containing molecules.[2][3] Upon reaction with a trigger solution, typically containing hydrogen peroxide in an alkaline buffer, the acridinium ester undergoes a chemical reaction that results in a rapid and intense flash of light.[1] This direct "flash" chemiluminescence offers distinct advantages over traditional enzyme-based systems like Horseradish Peroxidase (HRP) and Alkaline Phosphatase (ALP).[4]

## Principle of Acridinium Ester Chemiluminescence

The signaling pathway of **Acridinium C2 NHS Ester** is a direct chemical process. The NHS ester group reacts with primary amines on the target molecule to form a stable amide bond. When the trigger solution is added, the acridinium ring is oxidized, leading to the formation of an unstable dioxetanone intermediate. This intermediate rapidly decomposes, releasing energy in the form of a photon, which is detected by a luminometer.



## Sandwich Immunoassay Workflow

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## References

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Address: 3281 E Guasti Rd

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